molecular formula C22H22N6O3 B8055466 Futibatinib CAS No. 1814961-20-0

Futibatinib

Numéro de catalogue B8055466
Numéro CAS: 1814961-20-0
Poids moléculaire: 418.4 g/mol
Clé InChI: KEIPNCCJPRMIAX-HNNXBMFYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Futibatinib, also known as TAS-120 and sold under the brand name Lytgobi, is an oral, covalently binding, irreversible inhibitor of fibroblast growth factor receptor (FGFR)1–4 . It is used to treat intrahepatic cholangiocarcinoma (bile duct cancer within the liver) that has spread or cannot be removed by surgery . It is used in patients who have already tried cancer treatment before and have a certain type of abnormal FGFR2 gene in their cancer .


Molecular Structure Analysis

Futibatinib is a structurally novel, irreversible FGFR1–4 inhibitor . It targets the P-loop in the ATP-binding pocket of the FGFR tyrosine kinase domain, forming a rapid covalent adduct with a unique cysteine upon contact .


Chemical Reactions Analysis

Futibatinib is primarily metabolized by CYP3A . More detailed information about its chemical reactions is not available in the sources I found.


Physical And Chemical Properties Analysis

Futibatinib has a molecular formula of C22H22N6O3 and a molecular weight of 418.45 . More detailed physical and chemical properties are not available in the sources I found.

Applications De Recherche Scientifique

  • Futibatinib shows promise as a second-line treatment for locally advanced or metastatic cholangiocarcinoma harboring FGFR2 gene fusions and rearrangements. A patient with metastatic FGFR-aberrant intrahepatic cholangiocarcinoma responded robustly to futibatinib after prior treatment with pemigatinib, demonstrating its potential effectiveness in cases of pemigatinib resistance (Rengan & Denlinger, 2022).

  • Futibatinib has been evaluated in a phase I trial involving patients with advanced solid tumors. The study confirmed the manageable safety profile and preliminary responses of futibatinib in these patients. This supports the use of futibatinib, especially at a recommended phase 2 dose of 20 mg once daily (Bahleda et al., 2020).

  • A study on the effect of futibatinib on QT/QTc interval revealed that it does not significantly prolong the QTc interval, indicating its safety in terms of cardiac repolarization. This finding is important as QT prolongation can be a critical concern in drug development (Yamamiya et al., 2021).

  • Futibatinib's interaction with cytochrome P450 enzymes, specifically CYP3A, was explored in a study. It was found that futibatinib can covalently inactivate CYP3A, indicating potential drug-drug interactions and effects on drug metabolism (Tang et al., 2022).

  • Preclinical characterization of futibatinib has demonstrated selective and potent antitumor activity against FGFR-deregulated cancer cell lines and xenograft models. These findings support the ongoing clinical evaluation of futibatinib in patients with FGFR-driven tumors (Sootome et al., 2020).

  • A validated UPLC-MS/MS method for determining the concentration of futibatinib in beagle dog plasma was developed, aiding in the study of futibatinib's pharmacokinetics and potential drug-drug interactions (Li et al., 2022).

  • Futibatinib's effect on cardiac repolarization was evaluated in a randomized, controlled, double-blind study. The results indicated that futibatinib does not significantly affect cardiac repolarization at therapeutic or supratherapeutic doses, reinforcing its cardiac safety profile (Yamamiya et al., 2022).

  • A pooled analysis of futibatinib-associated adverse events in patients with advanced cancers showed that futibatinib has a predictable and manageable side effect profile. The most frequent adverse event leading to dose modifications was hyperphosphatemia. This analysis contributes to understanding the management of futibatinib-associated adverse events (Meric-Bernstam et al., 2023).

Mécanisme D'action

Futibatinib works by blocking the action of the abnormal protein that signals cancer cells to multiply. This helps slow or stop the spread of cancer cells . It binds to and inhibits FGFR proteins, which subsequently inhibits phosphorylation, downstream signaling, and viability in cancer cell lines with FGFR gene alterations, including fusions or rearrangements .

Safety and Hazards

Futibatinib has a manageable safety profile. The most common treatment-emergent adverse events were hyperphosphatemia (81.2%), diarrhea (33.5%), and nausea (30.4%) . These adverse events were mostly reversible with appropriate clinical management .

Orientations Futures

Futibatinib has shown durable efficacy and tolerability across patients with various tumor types . These results formed the rationale for ongoing phase II/III futibatinib trials in cholangiocarcinoma, breast cancer, gastroesophageal cancer, and a genomically selected disease-agnostic population . The FDA granted accelerated approval to futibatinib for cholangiocarcinoma .

Propriétés

IUPAC Name

1-[(3S)-3-[4-amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-4-19(29)27-8-7-15(12-27)28-22-20(21(23)24-13-25-22)18(26-28)6-5-14-9-16(30-2)11-17(10-14)31-3/h4,9-11,13,15H,1,7-8,12H2,2-3H3,(H2,23,24,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIPNCCJPRMIAX-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)C4CCN(C4)C(=O)C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)[C@H]4CCN(C4)C(=O)C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Fibroblast Growth Factor receptor (FGFR) pathway play a key role in cell proliferation, differentiation, migration, and survival. Notably, FGFR genomic aberrations and aberrant FGFR signalling pathways are observed in some cancers, as constitutive FGFR signalling can support the proliferation and survival of malignant cells. Futibatinib is a selective, irreversible inhibitor of FGFR 1, 2, 3, and 4 with IC50 values of less than 4 nM. It binds to the FGFR kinase domain by forming a covalent bond with cysteine in the ATP-binding pocket. Upon binding to FGFR, futibatinib blocks FGFR phosphorylation and downstream signalling pathways, such as the RAS-dependent mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3KCA)/Akt/mTOR, phospholipase Cγ (PLCγ), and JAK/STAT. Futibatinib ultimately decreases cell viability in cancer cell lines with FGFR alterations, including FGFR fusions or rearrangements, amplifications, and mutations.
Record name Futibatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15149
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Futibatinib

CAS RN

1448169-71-8
Record name Futibatinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448169718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Futibatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15149
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FUTIBATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B93MGE4AL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Futibatinib
Reactant of Route 2
Reactant of Route 2
Futibatinib
Reactant of Route 3
Reactant of Route 3
Futibatinib
Reactant of Route 4
Reactant of Route 4
Futibatinib
Reactant of Route 5
Reactant of Route 5
Futibatinib
Reactant of Route 6
Reactant of Route 6
Futibatinib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.